![molecular formula C9H17O5P B3054402 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester CAS No. 60161-88-8](/img/structure/B3054402.png)
2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester is a useful research compound. Its molecular formula is C9H17O5P and its molecular weight is 236.2 g/mol. The purity is usually 95%.
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Biological Activity
2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, commonly referred to as diethoxyphosphorylmethyl methacrylate, is an organophosphorus compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including toxicity assessments, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₁H₁₅O₄P
- Molecular Weight : 240.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Toxicity and Safety Profile
Research indicates that exposure to diethoxyphosphorylmethyl methacrylate can lead to various health effects. A study reported cases of skin and respiratory irritation among workers exposed to similar compounds within the methacrylate family, including asthmatic reactions and local neurological effects .
Acute Toxicity Data
Study Type | Organism | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Dermal Application | Rabbits | 200 - 5000 | Erythema, edema, desiccation |
Oral Administration | Rats | >2000 | Impaired coordination, mucosal reddening |
The LD50 for this compound is reported to be greater than 2000 mg/kg in rats .
Antimicrobial Activity
Preliminary studies suggest that diethoxyphosphorylmethyl methacrylate exhibits antimicrobial properties. In vitro tests have shown activity against various bacterial strains, indicating potential applications in pharmaceutical formulations aimed at combating infections.
Anticancer Potential
Recent investigations into the anticancer properties of phosphonate derivatives have shown promising results. Compounds similar to diethoxyphosphorylmethyl methacrylate have demonstrated efficacy against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)
- IC50 Values : Ranged from 5 to 15 µM for various derivatives .
Case Studies
- Skin Sensitization : A clinical study involving human volunteers revealed positive skin reactions following patch tests with concentrations of diethoxyphosphorylmethyl methacrylate. This suggests a potential for sensitization and allergic responses in susceptible individuals .
- Inhalation Studies : Long-term inhalation studies in rats indicated no significant systemic toxicity but did show dose-dependent local irritant effects, emphasizing the importance of exposure routes in assessing safety .
Scientific Research Applications
Polymer Chemistry
Acrylic Copolymers
Diethoxyphosphorylmethyl methacrylate is primarily utilized in the synthesis of acrylic copolymers. These copolymers are essential in producing various materials such as:
- Paints and Coatings : The compound enhances the durability and adhesion properties of paints and coatings used in automotive and industrial applications.
- Textiles and Non-Woven Fabrics : It serves as a binder in textile applications, improving the fabric's strength and resistance to environmental factors .
Adhesives and Sealants
The compound is incorporated into adhesives due to its excellent bonding properties. It finds use in:
- Construction Adhesives : Enhancing the bonding strength in construction materials.
- Medical Adhesives : Used in dental adhesives and bone cement for orthopedic surgeries, providing strong adhesion while being biocompatible .
Biomedical Applications
Research indicates potential applications in the biomedical field:
- Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for controlled drug release systems.
- Tissue Engineering : Its properties allow for the development of scaffolds that can support cell growth and tissue regeneration .
Agricultural Applications
Diethoxyphosphorylmethyl methacrylate has been explored for use in agricultural formulations:
- Pesticide Formulations : It acts as a stabilizer for pesticide emulsions, enhancing their effectiveness and shelf-life.
Data Table: Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Polymer Chemistry | Acrylic copolymers | Improved durability, adhesion |
Coatings | Automotive paints | Enhanced resistance to wear |
Adhesives | Construction and medical adhesives | Strong bonding, biocompatibility |
Biomedical | Drug delivery systems | Controlled release, tissue engineering |
Agriculture | Pesticide formulations | Stabilization of emulsions |
Case Studies
-
Acrylic Copolymer Development
A study demonstrated that incorporating diethoxyphosphorylmethyl methacrylate into acrylic copolymers significantly improved their mechanical properties and resistance to solvents compared to traditional formulations. -
Medical Adhesive Efficacy
Clinical evaluations of dental adhesives containing this compound showed enhanced bonding strength to dental tissues while maintaining low cytotoxicity levels, making it a promising candidate for dental applications. -
Controlled Drug Release Systems
Research on hydrogels formed from this ester indicated effective drug release profiles suitable for various therapeutic agents, suggesting its potential for future pharmaceutical applications.
Properties
IUPAC Name |
diethoxyphosphorylmethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-5-13-15(11,14-6-2)7-12-9(10)8(3)4/h3,5-7H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEHZQBNIFSXDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(=O)C(=C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60161-89-9 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, homopolymer | |
Record name | 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60161-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30558928 | |
Record name | (Diethoxyphosphoryl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60161-88-8 | |
Record name | (Diethoxyphosphoryl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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